Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-

Description

Contextualization within Aromatic Ketone Chemistry

Aromatic ketones, or acetophenones, are characterized by a carbonyl group bonded to a benzene (B151609) ring. britannica.com The reactivity and properties of these molecules are heavily influenced by the presence of various substituent groups on the aromatic ring. wisdomlib.org Substituents like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups, as seen in the target compound, are electron-donating. These groups can influence the electron density of the aromatic ring and the reactivity of the ketone functional group, particularly in electrophilic aromatic substitution reactions.

The synthesis of substituted acetophenones is a cornerstone of organic chemistry, often accomplished through methods like the Friedel-Crafts acylation. nih.gov This reaction typically involves the treatment of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. The specific arrangement of the dimethoxy and methyl groups on the phenyl ring of Ethanone (B97240), 1-(3,4-dimethoxy-5-methylphenyl)- dictates the synthetic strategies that can be employed for its preparation.

Overview of Structural Features and Derivatives

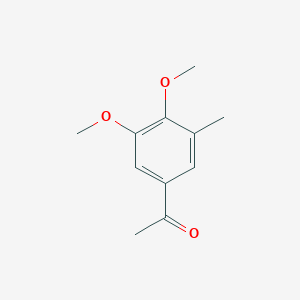

The structure of Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)- is defined by an ethanone (acetyl) group attached to a benzene ring which is substituted with two methoxy groups at positions 3 and 4, and a methyl group at position 5.

Key Structural Features:

Aromatic Ring: A stable phenyl group.

Ketone Group: An acetyl group (-COCH₃) which serves as a site for various chemical transformations.

Methoxy Groups (-OCH₃): Located at positions 3 and 4, these are electron-donating groups that activate the ring towards electrophilic substitution.

Methyl Group (-CH₃): Located at position 5, this is also an electron-donating group.

The combination and positioning of these functional groups create a unique electronic and steric environment on the aromatic ring.

Derivatives of this compound can be synthesized by modifying its functional groups. For instance, the ketone's carbonyl group can undergo reduction to an alcohol or be used in condensation reactions. A closely related compound, 1-(3-hydroxy-4-methoxy-5-methylphenyl)ethanone, was isolated from the stem bark of Lamprothamnus zanguebaricus, indicating that similar structures exist in nature. nih.gov This natural product differs by the presence of a hydroxyl group instead of one of the methoxy groups. nih.gov

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₃ |

| IUPAC Name | 1-(3,4-dimethoxy-5-methylphenyl)ethanone |

| Synonyms | 3',4'-dimethoxy-5'-methylacetophenone |

Historical Development and Discovery in Chemical Literature

Specific historical details on the first synthesis or discovery of Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)- are not prominently documented in readily available chemical literature. The development of substituted acetophenones, in general, is closely tied to the advancement of synthetic methodologies like the Friedel-Crafts reaction, which was first discovered in 1877. nih.gov The synthesis of specific polysubstituted acetophenones typically appears in scientific literature as part of broader studies, often as intermediates for more complex target molecules.

The isolation of the related natural product, 1-(3-hydroxy-4-methoxy-5-methylphenyl)ethanone, was reported in 2003, highlighting the ongoing discovery of novel acetophenone (B1666503) structures from natural sources. nih.gov This discovery suggests a potential biosynthetic pathway for this substitution pattern, though the synthesis of the title compound itself is likely achieved through conventional organic chemistry methods.

Scope and Significance of Research on Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-

The research significance of a specific compound like Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)- is often linked to its utility as a synthetic intermediate. Substituted acetophenones are precursors in the synthesis of a wide range of chemical structures, including chalcones, pyrazoles, and other heterocyclic compounds that are of interest in medicinal chemistry. wisdomlib.org

While extensive research focusing solely on this compound is not apparent, its structural motifs are present in molecules of biological interest. For example, derivatives of acetophenone are investigated for a wide array of pharmacological activities. The specific substitution pattern of two methoxy groups and a methyl group could be designed to modulate the biological activity of a target molecule, making it a potentially valuable building block for drug discovery programs. However, without direct studies, its precise role and importance in the broader field of chemical research remain specialized.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethoxy-5-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-5-9(8(2)12)6-10(13-3)11(7)14-4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJMKJQJIZCONC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)OC)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408151 | |

| Record name | Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80547-76-8 | |

| Record name | Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethanone, 1 3,4 Dimethoxy 5 Methylphenyl

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of Ethanone (B97240), 1-(3,4-dimethoxy-5-methylphenyl)-, primarily involves the disconnection of the bond between the carbonyl carbon and the aromatic ring. This C-C bond formation is a common strategic disconnection for aryl ketones.

This disconnection points to two primary synthons: a (3,4-dimethoxy-5-methylphenyl) anion equivalent (a nucleophile) and an acetyl cation equivalent (an electrophile), or vice versa. The most synthetically practical approach involves an electrophilic attack on the aromatic ring. This leads to the key precursor: 1,2-dimethoxy-3-methylbenzene . The other reagent would be an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640).

Therefore, the primary synthetic challenge lies in the regioselective acetylation of 1,2-dimethoxy-3-methylbenzene. The electronic and steric effects of the two methoxy (B1213986) groups and the methyl group will govern the position of the incoming electrophile.

Classical Synthetic Approaches

Classical methods for the synthesis of aryl ketones have been well-established for over a century and remain relevant in many synthetic applications.

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, involving the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. youtube.comlibretexts.org For the synthesis of Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-, the reaction would involve the acetylation of 1,2-dimethoxy-3-methylbenzene.

The regiochemical outcome is determined by the directing effects of the substituents on the ring. Methoxy groups are strongly activating, ortho-, para-directing groups, while the methyl group is a weakly activating, ortho-, para-director. In 1,2-dimethoxy-3-methylbenzene, the available positions for substitution are C4, C5, and C6.

Position C4: Ortho to one methoxy group and meta to the other substituents.

Position C5: Para to one methoxy group and ortho to the methyl group.

Position C6: Ortho to one methoxy group and ortho to the methyl group.

Due to steric hindrance from the adjacent methyl and methoxy groups, substitution at C6 is generally disfavored. The target molecule requires acylation at the C5 position. This position is electronically activated (para to a powerful methoxy activating group), making it a plausible site for acylation. However, competing acylation at other positions can lead to isomeric mixtures, necessitating careful optimization of reaction conditions (catalyst, solvent, temperature) to maximize the yield of the desired product. While specific literature for the acylation of 1,2-dimethoxy-3-methylbenzene is sparse, studies on analogous substituted aromatic ethers show that high regioselectivity can be achieved. pherobase.comchemguide.co.uk

Table 1: Typical Conditions for Friedel-Crafts Acylation

| Parameter | Typical Value/Reagent | Purpose |

| Aromatic Substrate | 1,2-dimethoxy-3-methylbenzene | The nucleophilic ring to be acylated. |

| Acylating Agent | Acetyl chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O) | Source of the electrophilic acylium ion. |

| Catalyst | AlCl₃, FeCl₃, BF₃, or solid acid catalysts | Lewis acid to generate the acylium ion. pherobase.com |

| Solvent | Dichloromethane (CH₂Cl₂), Carbon disulfide (CS₂), or nitrobenzene | Reaction medium. |

| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity. |

Directed ortho-Metalation and Related Techniques

Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgsemanticscholar.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation (lithiation) to the adjacent ortho position. uwindsor.caorganic-chemistry.orgbaranlab.org

In the context of synthesizing Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-, this method is not straightforward starting from the key precursor, 1,2-dimethoxy-3-methylbenzene. The methoxy groups can act as moderate DMGs. organic-chemistry.org

The methoxy group at C2 would direct lithiation to the already substituted C1 (methyl) and C3 (methoxy) positions.

The methoxy group at C1 would direct lithiation to the C6 position.

Rearrangement Reactions (e.g., Fries rearrangement)

The Fries rearrangement is a classic reaction that converts a phenolic ester into a hydroxy aryl ketone, typically through the action of a Lewis acid catalyst. wikipedia.orgorganic-chemistry.org The reaction involves the intramolecular migration of the acyl group to the ortho and para positions of the hydroxyl group. researchgate.netthermofisher.com

This methodology is fundamentally unsuited for the direct synthesis of Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-, because the final product is not a phenol (B47542). The Fries rearrangement inherently produces a hydroxyaryl ketone. ajchem-a.com To obtain the target molecule via this route, one would need to perform the rearrangement on a suitable precursor and then methylate the resulting hydroxyl group.

For example, a hypothetical route could start with 3,4-dimethoxy-5-methylphenyl acetate (B1210297). However, this is not a phenolic ester as there is no free hydroxyl group on the ring to form the ester from. A more plausible, albeit indirect, route would be:

Start with a diphenolic precursor, for example, 5-methylbenzene-1,2,3-triol.

Selectively methylate two of the hydroxyl groups to form 3-hydroxy-4,5-dimethoxy-methylbenzene.

Acetylate the remaining hydroxyl group to form the corresponding phenyl acetate.

Perform a Fries rearrangement to introduce the acetyl group onto the ring.

Methylate the final hydroxyl group.

This multi-step process is significantly less efficient than a direct acylation, making the Fries rearrangement an impractical choice for the synthesis of this specific target molecule.

Modern Catalytic Methods

Modern organic synthesis increasingly relies on transition metal-catalyzed reactions, which often offer higher selectivity, milder conditions, and broader functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful alternative to classical electrophilic substitution for forming carbon-carbon bonds. To synthesize the target aryl ketone, one could envision a coupling reaction between an organometallic derivative of the aromatic ring and an acylating agent.

A potential strategy involves a Suzuki or Stille coupling:

Halogenation: Bromination or iodination of the precursor, 1,2-dimethoxy-3-methylbenzene, at the C5 position. This step itself would need to be highly regioselective.

Formation of Organometallic Reagent: Conversion of the resulting aryl halide into an organoboron compound (e.g., a boronic acid or ester for Suzuki coupling) or an organotin compound (for Stille coupling).

Cross-Coupling: Palladium-catalyzed coupling of the organometallic reagent with an acylating agent like acetyl chloride.

Alternatively, C-H activation is an increasingly important strategy. nih.gov A transition metal catalyst (often palladium or rhodium) can selectively activate a C-H bond on the aromatic ring, allowing for direct acylation without the need for pre-functionalization (i.e., halogenation). The directing ability of the methoxy groups could be harnessed to achieve regioselective C-H acylation at the desired C5 position, though this would require a catalyst system specifically tailored to overcome the directing preferences observed in other reaction types. Such methods represent the cutting edge of synthetic chemistry and offer a more atom-economical route to the target molecule. researchgate.net

Table 2: Comparison of Synthetic Methodologies

| Method | Key Precursor | Advantages | Disadvantages |

| Friedel-Crafts Acylation | 1,2-dimethoxy-3-methylbenzene | Direct, uses readily available materials. | Potential for isomeric mixtures, requires stoichiometric Lewis acid. |

| Directed ortho-Metalation | (Hypothetical) Precursor with specific DMG | High regioselectivity. | Not directly applicable to the most logical precursor. |

| Fries Rearrangement | (Hypothetical) Phenolic ester | Forms C-C bond effectively. | Produces a hydroxy ketone, not the target; indirect and multi-step. |

| Transition Metal Catalysis | Halogenated or C-H activation precursor | High selectivity, mild conditions, functional group tolerance. | May require multi-step precursor synthesis, catalyst cost. |

Organocatalysis in Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)- Synthesis

The application of organocatalysis to the Friedel-Crafts acylation, a primary method for synthesizing aryl ketones like Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-, represents a significant advancement over traditional metal-based Lewis acid catalysis. nih.gov While specific literature detailing an organocatalytic route to this exact compound is not prominent, the principles of the methodology can be readily applied.

The synthesis would likely involve the acylation of 1,2-dimethoxy-3-methylbenzene with an acetylating agent, such as acetic anhydride or acetyl chloride. Organocatalysts, which are small, metal-free organic molecules, can activate the electrophile or the aromatic ring to facilitate the reaction under milder conditions than those required for conventional Lewis acids like AlCl₃. nih.govijpcbs.com Chiral phosphoric acids, for instance, have been investigated for their ability to catalyze asymmetric Friedel-Crafts reactions, offering a potential route to chiral derivatives. ijpcbs.com

The proposed mechanism involves the activation of the acylating agent by the organocatalyst, forming a highly reactive intermediate. This intermediate is then attacked by the electron-rich aromatic ring of 1,2-dimethoxy-3-methylbenzene to form the desired ketone. The key advantages of this approach include avoiding toxic and corrosive metal catalysts, milder reaction conditions, and the potential for enantioselective transformations. semanticscholar.org

Table 1: Potential Organocatalysts for Friedel-Crafts Acylation

| Catalyst Type | Example | Potential Role in Synthesis |

|---|---|---|

| Brønsted Acids | Chiral Phosphoric Acids | Activation of the acylating agent; potential for enantioselectivity. ijpcbs.com |

| Lewis Bases | Chiral Amines (e.g., Proline derivatives) | Formation of reactive intermediates with the acylating agent. |

| Halogen-Bond Donors | Bidentate Iodoform Derivatives | Activation of carbonyl groups through halogen bonding, enhancing electrophilicity. nih.gov |

Green Chemistry Approaches to Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)- Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. The synthesis of acetophenones, traditionally reliant on stoichiometric amounts of corrosive Lewis acids and volatile organic solvents, is a prime candidate for greener alternatives. ijcps.orgacs.org

Solid Acid Catalysts: A significant green advancement in Friedel-Crafts acylation is the replacement of homogeneous Lewis acids (e.g., AlCl₃, BF₃) with heterogeneous solid acid catalysts. ijcps.orgrsc.org Materials such as zeolites, sulfated zirconia, and various clays (e.g., montmorillonite K10) have demonstrated high efficacy. acs.orgrsc.org These catalysts offer several advantages:

Reusability: They can be easily recovered from the reaction mixture and reused multiple times, reducing waste and cost. ias.ac.in

Reduced Waste: They eliminate the need for quenching large amounts of Lewis acid, which generates significant aqueous waste. ijcps.org

Enhanced Selectivity: They can offer higher selectivity for the desired product, minimizing side reactions. rsc.org

Table 2: Comparison of Conventional vs. Solid Acid Catalysts for Acylation

| Feature | Conventional Catalyst (e.g., AlCl₃) | Solid Acid Catalyst (e.g., Zeolite, Sulfated Zirconia) |

|---|---|---|

| Catalyst Loading | Stoichiometric or greater | Catalytic |

| Reusability | No | Yes |

| Corrosivity | High | Low |

| Waste Generation | High (acidic aqueous waste) | Minimal |

| Work-up | Complex (quenching, extraction) | Simple (filtration) |

Solvent-Free Synthesis: Another green approach is the implementation of solvent-free reaction conditions. For reactions like the Claisen-Schmidt condensation to form chalcones from acetophenones, solvent-free grinding techniques have proven highly effective, often leading to shorter reaction times and higher yields. acs.orguitm.edu.my This principle can be extended to the initial Friedel-Crafts synthesis of the acetophenone (B1666503) itself, especially when paired with a solid acid catalyst, thereby minimizing the use of volatile and often hazardous organic solvents. ijcps.orgresearchgate.net

Biocatalysis: Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. While the direct biocatalytic synthesis of the ketone is less common, a significant area of green chemistry involves the biocatalytic reduction of acetophenones to produce valuable chiral alcohols. ftb.com.hrunimi.it Organisms like Saccharomyces cerevisiae (baker's yeast) and various other yeasts and bacteria can reduce the carbonyl group of compounds like Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)- with high enantioselectivity. ftb.com.hrresearchgate.net This method operates in aqueous media under mild temperature and pH conditions, offering a sustainable route to optically active molecules that are important pharmaceutical intermediates. unimi.itsrce.hrbiotechnologia-journal.org

Table 3: Examples of Biocatalysts for Asymmetric Reduction of Acetophenones

| Biocatalyst | Substrate Type | Product Stereochemistry | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Acetophenone derivatives | Predominantly (S)-alcohols (Prelog's rule) | ftb.com.hr |

| Pichia glucozyma | Aromatic ketones | (S)-alcohols | unimi.it |

| Rhodotorula glutinis | Halo-acetophenones | (R)-alcohols | researchgate.net |

Total Synthesis and Semisynthesis Strategies for Analogues

Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)- serves as a valuable building block for the synthesis of more complex molecules and natural product analogues. Its substituted aromatic ring and reactive ketone functionality allow for a variety of transformations.

Semisynthesis of Chalcones and Flavonoids: A prominent application of substituted acetophenones is in the synthesis of chalcones via the Claisen-Schmidt condensation. researchgate.net Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)- can be reacted with various substituted benzaldehydes under basic conditions to yield chalcones. These chalcones are not only biologically active in their own right but are also key intermediates in the synthesis of flavonoids, a large class of natural products. koreascience.kr Subsequent oxidative cyclization of the chalcone (B49325) intermediate, often under Algar-Flynn-Oyamada reaction conditions, can yield flavone (B191248) or flavonol structures. koreascience.kr

Total Synthesis of Complex Analogues: The 3,4-dimethoxy-5-methylphenyl moiety is present in various natural products and pharmacologically active molecules. Total synthesis strategies often involve constructing this substituted aromatic ring early in the synthetic sequence, followed by elaboration into the final complex target. For example, in the synthesis of complex tetrahydroquinoline derivatives, a related precursor, trans-methyl-isoeugenol, which shares the same aromatic substitution pattern, is used in a multi-component Povarov cycloaddition reaction. mdpi.com Similarly, the synthesis of deoxybenzoin analogues can be achieved through the Friedel-Crafts acylation of resorcinol with a substituted phenylacetic acid, demonstrating a pathway to more complex ketone structures. ijcea.org

Table 4: Synthetic Strategies for Analogues of Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-

| Analogue Class | Key Reaction | Description |

|---|---|---|

| Chalcones | Claisen-Schmidt Condensation | Base-catalyzed condensation of the acetophenone with an aromatic aldehyde. researchgate.net |

| Flavonoids | Algar-Flynn-Oyamada Reaction | Oxidative cyclization of an intermediate chalcone to form the core flavone structure. koreascience.kr |

| Deoxybenzoins | Friedel-Crafts Acylation | Acylation of a phenol (e.g., resorcinol) with a phenylacetic acid derivative. ijcea.org |

| Tetrahydroquinolines | Povarov Reaction | A [4+2] cycloaddition between an aniline, an aldehyde, and an alkene (like a derivative of the target's aromatic core). mdpi.com |

Spectroscopic and Advanced Structural Elucidation of Ethanone, 1 3,4 Dimethoxy 5 Methylphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For "Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-," a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and a suite of two-dimensional (2D) NMR experiments.

¹H NMR Spectral Analysis and Chemical Shift Assignments

A ¹H NMR spectrum of "Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-" would be expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of each signal, reported in parts per million (ppm), would be indicative of the electronic environment of the protons. Integration of the signals would reveal the relative number of protons of each type, and the splitting patterns (multiplicity) would provide information about neighboring protons, allowing for the assembly of molecular fragments.

Expected ¹H NMR Data Table (Hypothetical):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.2-7.4 | s | 1H | Ar-H |

| ~7.0-7.2 | s | 1H | Ar-H |

| ~3.9 | s | 3H | OCH₃ |

| ~3.8 | s | 3H | OCH₃ |

| ~2.5 | s | 3H | C(=O)CH₃ |

Note: This table is a hypothetical representation of expected values and would require experimental data for confirmation.

¹³C NMR Spectral Analysis and Chemical Shift Assignments

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in "Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-" would give rise to a distinct signal. The chemical shifts of these signals are sensitive to the hybridization and electronic environment of the carbon atoms. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Expected ¹³C NMR Data Table (Hypothetical):

| Chemical Shift (ppm) | Carbon Type | Assignment |

|---|---|---|

| ~197 | C | C=O |

| ~150-155 | C | Ar-C (quaternary) |

| ~140-145 | C | Ar-C (quaternary) |

| ~130-135 | C | Ar-C (quaternary) |

| ~120-125 | C | Ar-C (quaternary) |

| ~110-115 | CH | Ar-CH |

| ~105-110 | CH | Ar-CH |

| ~60 | CH₃ | OCH₃ |

| ~56 | CH₃ | OCH₃ |

| ~26 | CH₃ | C(=O)CH₃ |

Note: This table is a hypothetical representation of expected values and would require experimental data for confirmation.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, ROESY)

To unambiguously assign all proton and carbon signals and to determine the precise connectivity and spatial relationships within the molecule, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the aromatic ring and potentially long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular structure, including the placement of the acetyl, methoxy (B1213986), and methyl groups on the aromatic ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, helping to confirm the substitution pattern on the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Expected Vibrational Spectroscopy Data Table (Hypothetical):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3000-2850 | Medium | C-H stretching (aliphatic) |

| ~1680 | Strong | C=O stretching (ketone) |

| ~1600, ~1500 | Medium-Strong | C=C stretching (aromatic) |

Note: This table is a hypothetical representation of expected values and would require experimental data for confirmation.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular formula of "Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-". By measuring the mass with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The expected molecular formula is C₁₁H₁₄O₃, with a calculated monoisotopic mass of 194.0943 g/mol . An HRMS experiment would aim to confirm this exact mass.

The mass spectrum would also display a characteristic fragmentation pattern upon ionization. The fragmentation would likely involve the loss of the acetyl group and subsequent cleavages of the methoxy groups, providing further evidence for the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem mass spectrometry (MS/MS) provides a powerful tool for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For Ethanone (B97240), 1-(3,4-dimethoxy-5-methylphenyl)-, the protonated molecule [M+H]⁺ would be selected in the first stage of the mass spectrometer. In the second stage, collision-induced dissociation (CID) would lead to the formation of characteristic fragment ions that reveal the connectivity of the molecule.

The fragmentation pattern of substituted acetophenones is often characterized by specific cleavages around the carbonyl group and modifications of the substituents on the aromatic ring. scirp.orgresearchgate.netnih.gov The primary fragmentation pathway for Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)- is expected to be the alpha-cleavage, resulting in the loss of the methyl group from the acetyl moiety, or the loss of the entire acetyl group to form a stable acylium ion.

Further fragmentation would likely involve the methoxy and methyl groups on the phenyl ring. The loss of a methyl radical (•CH₃) from a methoxy group is a common fragmentation pathway for methoxylated aromatic compounds. This can be followed by the loss of carbon monoxide (CO). The presence of multiple methoxy groups can lead to sequential losses. The resulting fragment ions can help to confirm the substitution pattern of the aromatic ring.

A plausible fragmentation scheme would involve the initial formation of the [M+H]⁺ ion, followed by the loss of a neutral acetylene (B1199291) molecule (C₂H₂) from the acetyl group, or the loss of a ketene (B1206846) molecule (CH₂CO). The resulting ions would then undergo further fragmentation as described above. The study of various substituted acetophenones has shown that the specific fragmentation pathways and the relative abundance of the fragment ions are highly dependent on the nature and position of the substituents on the aromatic ring. researchgate.netnih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 195.10 | 180.08 | CH₃• | [M+H-CH₃]⁺ |

| 195.10 | 152.08 | CH₃CO• | [M+H-CH₃CO]⁺ |

| 180.08 | 152.05 | CO | [M+H-CH₃-CO]⁺ |

| 152.08 | 137.06 | CH₃• | [M+H-CH₃CO-CH₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of aromatic ketones like Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)- reveals electronic transitions between different energy levels within the molecule. The absorption of UV-Vis radiation by the molecule promotes electrons from a lower energy molecular orbital to a higher energy one. For acetophenone (B1666503) and its derivatives, two main types of electronic transitions are typically observed: the π → π* and n → π* transitions. researchgate.net

The π → π* transition, which is generally of high intensity (large molar absorptivity, ε), arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This transition is associated with the aromatic ring and the carbonyl group's conjugated system. The presence of electron-donating groups, such as methoxy and methyl groups, on the phenyl ring typically causes a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength. nih.gov This is due to the delocalization of electrons, which lowers the energy gap between the π and π* orbitals.

The n → π* transition is of lower intensity (small ε) and results from the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. This transition usually appears as a shoulder or a separate band at a longer wavelength than the π → π* transition. The position of this absorption is also influenced by the solvent polarity.

For Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-, the presence of two methoxy groups and a methyl group is expected to significantly influence its UV-Vis spectrum compared to unsubstituted acetophenone. The cumulative effect of these auxochromes will likely result in a noticeable bathochromic shift of the primary π → π* absorption band.

| Transition | Expected λmax (nm) | Associated Chromophore |

|---|---|---|

| π → π | ~270-290 | Aromatic ring and carbonyl group |

| n → π | ~310-330 | Carbonyl group |

X-ray Crystallography for Solid-State Structure Determination

The analysis would reveal key structural parameters such as bond lengths, bond angles, and torsion angles. The aromatic ring is expected to be largely planar, with the acetyl group substituent. The planarity of the molecule can be influenced by the steric hindrance of the substituents. The C-C bond connecting the acetyl group to the phenyl ring and the C=O bond of the carbonyl group will have characteristic lengths. The bond lengths and angles within the phenyl ring will be influenced by the electronic effects of the dimethoxy and methyl substituents.

Crystal Packing and Intermolecular Interactions

The way molecules are arranged in a crystal, known as crystal packing, is governed by intermolecular interactions. scirp.orgscirp.org For Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-, the crystal packing is likely to be stabilized by a network of weak intermolecular interactions. Given the presence of the carbonyl group and C-H bonds on the aromatic ring and the methyl groups, weak C-H···O hydrogen bonds are expected to be a significant feature in the crystal packing. researchgate.net These interactions would involve the oxygen atom of the carbonyl group acting as a hydrogen bond acceptor.

Conformational Analysis in the Solid State

The conformation of the molecule in the solid state, particularly the orientation of the acetyl group relative to the phenyl ring, is a key aspect of its structure. nih.govnih.gov For acetophenone derivatives, the torsion angle defined by the C(aromatic)-C(aromatic)-C(carbonyl)-O(carbonyl) atoms describes the planarity between the phenyl ring and the carbonyl group. In many substituted acetophenones, the acetyl group is found to be nearly coplanar with the phenyl ring to maximize π-conjugation. nih.gov

Computational and Theoretical Studies of Ethanone, 1 3,4 Dimethoxy 5 Methylphenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the physicochemical properties of molecules. For Ethanone (B97240), 1-(3,4-dimethoxy-5-methylphenyl)-, these calculations provide a foundational understanding of its electronic structure and geometry.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT studies on substituted acetophenones, often employing the B3LYP functional with various basis sets, provide insights into electron distribution, molecular orbital energies, and reactivity. For Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-, DFT calculations would reveal how the electron-donating methoxy (B1213986) (-OCH3) and methyl (-CH3) groups influence the electronic environment of the aromatic ring and the carbonyl group. The electron density is expected to be higher on the oxygen atom of the carbonyl group and delocalized across the benzene (B151609) ring, influenced by the positions of the substituents.

Ab initio methods are quantum chemistry calculations based on first principles. Geometry optimization is a key application of these methods, allowing for the determination of the most stable three-dimensional arrangement of atoms in a molecule. For Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-, geometry optimization would be performed to find the minimum energy conformation. This involves calculating bond lengths, bond angles, and dihedral angles that result in the most stable structure. Studies on similar acetophenone (B1666503) derivatives indicate that the acetyl group may be coplanar with the phenyl ring to maximize conjugation, although steric hindrance from the substituents could influence the final geometry.

Below is an illustrative table of optimized geometrical parameters for a structurally similar compound, 4-methoxyacetophenone, calculated at the B3LYP/6-311++G(d,p) level, to provide an example of the type of data obtained from such calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 - 1.41 | 118 - 121 | ~0 |

| C-C (acetyl) | ~1.52 | - | - |

| C=O | ~1.23 | - | - |

| C(ring)-O | ~1.36 | - | - |

| O-C(methyl) | ~1.43 | - | - |

| C-O-C | - | ~117 | - |

| C-C-O (acetyl) | - | ~120 | - |

Note: This data is for a related compound and serves as an example.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. For Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-, the MEP map is expected to show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The aromatic ring would exhibit a more complex potential distribution, with the methoxy and methyl groups influencing the electron density and thus the electrostatic potential.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

An illustrative table of FMO energies for a related substituted acetophenone is provided below.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are illustrative and based on typical calculations for similar aromatic ketones.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge transfer interactions within a molecule. It examines the delocalization of electron density from filled Lewis-type orbitals (bonds or lone pairs) to empty non-Lewis-type orbitals (antibonding or Rydberg orbitals). The stabilization energy (E(2)) associated with these interactions quantifies the strength of the charge transfer.

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis, typically performed using DFT methods, calculates the frequencies of the normal modes of vibration of a molecule. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra to assign the observed vibrational bands to specific molecular motions. For Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-, characteristic vibrational modes would include the C=O stretching of the carbonyl group, C-H stretching of the aromatic ring and methyl groups, C-O stretching of the methoxy groups, and various bending and deformation modes of the phenyl ring.

The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. A correlation table for key functional groups in a similar molecule, 4-methoxyacetophenone, is presented below to illustrate the results of such an analysis.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | ~1680 | ~1675 |

| Aromatic C-H Stretch | 3050 - 3100 | 3040 - 3090 |

| Aliphatic C-H Stretch | 2900 - 3000 | 2850 - 2980 |

| C-O-C Asymmetric Stretch | ~1260 | ~1255 |

| C-O-C Symmetric Stretch | ~1030 | ~1025 |

Note: This data is for a related compound and serves as an example.

Conformational Analysis and Energy Landscapes.

No specific studies on the conformational analysis or potential energy surface scans for Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)- were found in a review of available literature. Such studies would typically involve computational methods to identify the most stable geometric arrangements (conformers) of the molecule. This analysis would consider the rotation around single bonds, such as those connecting the methoxy and acetyl groups to the phenyl ring. The relative energies of different conformers would be calculated to construct an energy landscape, identifying the global and local energy minima which correspond to the most probable shapes of the molecule.

Molecular Dynamics Simulations.

There is no available research detailing molecular dynamics (MD) simulations for Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-. MD simulations would provide insights into the dynamic behavior of the molecule over time, including its vibrational motions, interactions with solvents, and potential interactions with biological macromolecules. Such simulations are valuable for understanding the reactivity and intermolecular interactions of a compound.

Chemical Reactivity and Derivatization of Ethanone, 1 3,4 Dimethoxy 5 Methylphenyl

Reactions of the Carbonyl Moiety

The carbonyl group is a primary site of reactivity in "Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-", undergoing a variety of nucleophilic addition and related reactions.

Reduction Reactions to Alcohols

The carbonyl group of "Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-" is readily reducible to a secondary alcohol, forming 1-(3,4-dimethoxy-5-methylphenyl)ethanol. This transformation can be achieved using a range of reducing agents.

Common Reducing Agents and Expected Products

| Reducing Agent | Expected Product | Reaction Conditions | Notes |

| Sodium borohydride (B1222165) (NaBH₄) | 1-(3,4-dimethoxy-5-methylphenyl)ethanol | Typically in alcoholic solvents (e.g., methanol, ethanol) at room temperature. | A mild and selective reagent for the reduction of ketones. |

| Lithium aluminum hydride (LiAlH₄) | 1-(3,4-dimethoxy-5-methylphenyl)ethanol | In anhydrous aprotic solvents (e.g., diethyl ether, THF), followed by aqueous workup. | A powerful reducing agent, capable of reducing other functional groups if present. |

| Catalytic Hydrogenation (H₂/catalyst) | 1-(3,4-dimethoxy-5-methylphenyl)ethanol | Catalysts such as Pt, Pd, or Ni are used under a hydrogen atmosphere. | Conditions can be varied to control selectivity. |

| Biocatalytic Reduction | (S)- or (R)-1-(3,4-dimethoxy-5-methylphenyl)ethanol | Use of microorganisms or isolated enzymes. | Can provide high enantioselectivity. For example, bioreduction of the similar 1-(3,4-dimethylphenyl)ethanone using various plant roots has yielded the corresponding chiral alcohol with high enantiomeric excess. researchgate.net |

The electronic nature of the aromatic ring, with its electron-donating methoxy (B1213986) and methyl groups, is expected to have a minor influence on the rate of reduction compared to sterically hindered ketones.

Condensation Reactions

The carbonyl group of "Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-" can participate in condensation reactions with aldehydes and other carbonyl compounds, most notably in the formation of chalcones and related structures. These reactions typically proceed via an aldol (B89426) condensation mechanism. For instance, the condensation of the related 1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal (B89532) has been reported.

In a typical Claisen-Schmidt condensation, "Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-" would be deprotonated at the alpha-carbon by a strong base (e.g., NaOH or KOH) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone, a chalcone (B49325) derivative.

Example of a Predicted Claisen-Schmidt Condensation

| Reactants | Base | Product |

| Ethanone (B97240), 1-(3,4-dimethoxy-5-methylphenyl)- and Benzaldehyde (B42025) | NaOH or KOH in Ethanol/Water | 1-(3,4-dimethoxy-5-methylphenyl)-3-phenylprop-2-en-1-one |

Enolization and Alpha-Substitution Reactions

The presence of alpha-hydrogens on the methyl group of the ethanone moiety allows for enolization, which is the formation of an enol or enolate. This is a key step for alpha-substitution reactions. In the presence of a suitable base, an alpha-proton can be removed to form a resonance-stabilized enolate. This enolate can then react with various electrophiles.

One common alpha-substitution reaction is halogenation, which can occur under either acidic or basic conditions. For instance, in the presence of an acid catalyst and a halogen (e.g., Br₂), alpha-bromination would occur.

Aromatic Ring Functionalization

Electrophilic Aromatic Substitution (EAS) Strategies

The positions on the aromatic ring are not equivalent. The methoxy groups at positions 3 and 4, and the methyl group at position 5, are ortho-, para-directing activators. The acetyl group at position 1 is a meta-directing deactivator. The combined effect of these groups will direct incoming electrophiles to the available positions on the ring. The most likely positions for electrophilic attack are those most activated by the donating groups and not significantly hindered sterically.

Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Electronic Effect | Directing Influence |

| Acetyl (C(O)CH₃) | 1 | Electron-withdrawing (deactivating) | Meta-directing (to positions 3 and 5) |

| Methoxy (OCH₃) | 3 | Electron-donating (activating) | Ortho-, para-directing (to positions 2, 4, and 6) |

| Methoxy (OCH₃) | 4 | Electron-donating (activating) | Ortho-, para-directing (to positions 3 and 5) |

| Methyl (CH₃) | 5 | Electron-donating (activating) | Ortho-, para-directing (to positions 4 and 6) |

Considering the combined effects, the positions most activated for electrophilic attack are positions 2 and 6. For example, in the nitration of the related 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, the nitro group directs further substitution. nih.gov Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.comresearchgate.net

Nucleophilic Aromatic Substitution (NAS) Approaches

Nucleophilic aromatic substitution (SNAr) reactions are generally difficult on electron-rich aromatic rings. nih.gov For an SNAr reaction to occur, the aromatic ring must typically be substituted with at least one strong electron-withdrawing group, and there must be a good leaving group present. researchgate.net

The aromatic ring of "Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-" is highly electron-rich due to the three electron-donating groups (two methoxy and one methyl). The acetyl group is electron-withdrawing but is not as powerful as a nitro group in activating a ring for SNAr. Therefore, "Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-" is not a good candidate for nucleophilic aromatic substitution reactions under standard conditions. For such a reaction to be feasible, further modification of the ring with strong electron-withdrawing groups would be necessary.

Oxidation of Aromatic Moieties

The aromatic ring of Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)- is highly activated due to the presence of two electron-donating methoxy groups and one methyl group. This high electron density makes the ring susceptible to oxidation, which can lead to various products, including the formation of quinones or the introduction of additional hydroxyl groups.

Research on similarly structured methoxy-substituted aromatic compounds has shown that oxidation can be a complex process. For instance, the oxidation of certain methoxyflavones by cytochrome P450 enzymes can result in both O-demethylation and the formation of ring-oxygenated products. nih.govnih.gov In chemical oxidations, peroxy acids can lead to direct ring hydroxylation as a competitive pathway to other oxidative reactions like the Baeyer-Villiger oxidation. The outcome of such reactions is heavily influenced by the specific reagents and reaction conditions employed.

In the case of catechols (1,2-dihydroxybenzenes) and their derivatives, oxidation can readily produce highly reactive ortho-quinones. nih.govnih.gov Should the demethylation of the 3,4-dimethoxy moiety occur, the resulting catechol derivative would be prone to oxidation to an ortho-quinone, a transformation that is significant in biological systems and can be initiated by various enzymatic or chemical oxidants. nih.govnih.gov Phenolic oxidation of related complex molecules has also been shown to yield benzaldehyde derivatives through ring cleavage. rsc.org

| Reaction Type | Potential Reagent(s) | Expected Product(s) | Notes |

|---|---|---|---|

| Hydroxylation | Peroxy acids (e.g., mCPBA) | Hydroxylated aromatic ketone | The position of hydroxylation would be directed by the existing activating groups. |

| Quinone Formation | Strong oxidants (e.g., Fremy's salt) | Quinone derivatives | This would likely follow a preliminary reaction such as demethylation to a phenol (B47542) or catechol. |

Transformations Involving Methoxy and Methyl Substituents

The methoxy and methyl groups on the aromatic ring are key sites for derivatization, allowing for significant structural modifications of the parent molecule.

The cleavage of the methyl ether linkage in the methoxy groups is a common transformation. This reaction is typically achieved using strong Lewis acids or Brønsted acids. Reagents such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), or hydrobromic acid (HBr) are effective for this purpose. google.commdpi.com

The presence of two distinct methoxy groups (at C3 and C4) raises the possibility of regioselective demethylation. In polymethoxy-substituted flavonoids and acetophenones, selectivity can often be achieved. mdpi.com For example, a methoxy group at the C5 position of a flavone (B191248) (analogous to the C3 position relative to the acetyl group in the target molecule) can sometimes be selectively cleaved by Lewis acids that can chelate with the nearby carbonyl oxygen. mdpi.com A patent on the regioselective demethylation of 3',4',5'-trimethoxy diaryl ketones highlights the use of aluminum halides to selectively cleave the p-methoxy group. google.com This suggests that the C4-methoxy group in Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)- could potentially be cleaved selectively under similar conditions. The complete demethylation of both groups would yield the corresponding catechol, 1-(3,4-dihydroxy-5-methylphenyl)ethanone.

| Reagent | Potential Product(s) | Reaction Condition |

|---|---|---|

| Boron tribromide (BBr₃) | 1-(3,4-dihydroxy-5-methylphenyl)ethanone | Typically non-selective, cleaves all methoxy groups. |

| Aluminum chloride (AlCl₃) | 1-(3-hydroxy-4-methoxy-5-methylphenyl)ethanone or 1-(4-hydroxy-3-methoxy-5-methylphenyl)ethanone | Can be regioselective depending on conditions. google.com |

| Hydrobromic acid (HBr) in Acetic Acid | 1-(3,4-dihydroxy-5-methylphenyl)ethanone | Often used for complete demethylation. mdpi.com |

The methyl group at the C5 position of the aromatic ring is a benzylic carbon, and as such, it is susceptible to oxidation. Strong oxidizing agents can convert a benzylic methyl group into a carboxylic acid. This is a robust and well-established transformation in organic synthesis. mdpi.com

Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), typically in the presence of heat and acidic or basic conditions, are used to effect this oxidation. The reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon. Therefore, the methyl group of Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)- can be oxidized to a carboxylic acid, yielding 3-acetyl-4,5-dimethoxybenzoic acid. This transformation is generally high-yielding for simple substrates that can withstand the harsh oxidative conditions.

Analytical Methodologies for Ethanone, 1 3,4 Dimethoxy 5 Methylphenyl in Research Contexts

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating "Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-" from complex mixtures, allowing for its subsequent identification and quantification. The choice of technique depends on the analyte's properties and the analytical goal.

Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds. "Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-", as a substituted acetophenone (B1666503), is amenable to GC analysis. nist.govnist.gov The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. For analysis, a sample containing the compound is vaporized in an injector and separated on a capillary column, typically with a non-polar or medium-polarity stationary phase.

When coupled with a Mass Spectrometry (MS) detector, GC-MS becomes the definitive method for structural elucidation. scielo.br As the compound elutes from the GC column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification by comparing it to spectral libraries. derpharmachemica.com GC can also be used to determine the conversion rate in reactions involving acetophenones. nih.gov

| Parameter | Typical Condition |

|---|---|

| GC Column | ZB-5MS or HP-5MS (5% Phenyl-Arylene/95% Dimethylpolysiloxane) |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 70°C, ramp at 10°C/min to 280°C, hold for 5 min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of less volatile or thermally sensitive compounds and is a primary method for purity assessment and quantification. For "Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-", reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. sielc.comstudyraid.com

The compound is separated from impurities based on its hydrophobicity. Quantification is typically achieved using an ultraviolet (UV) detector, as the aromatic ring in the molecule absorbs UV light at specific wavelengths. orgsyn.org By running standards of known concentration, a calibration curve can be constructed to determine the exact amount of the compound in a sample.

| Parameter | Typical Condition |

|---|---|

| HPLC Column | C18 (Octadecylsilane), 5 µm particle size |

| Column Dimensions | 150 mm length x 4.6 mm I.D. |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water sielc.comsielc.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm or Diode Array Detector (DAD) |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. thieme.de To monitor a synthesis producing "Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-", small aliquots of the reaction mixture are spotted onto a TLC plate coated with a polar adsorbent like silica (B1680970) gel. studyraid.com

The plate is then developed in a sealed chamber with a mobile phase, typically a mixture of non-polar solvents. The components of the reaction mixture travel up the plate at different rates based on their polarity and interaction with the stationary phase. The disappearance of starting material spots and the appearance of the product spot indicate the reaction's progression. Visualization is often accomplished under UV light, where the aromatic nature of the compound allows it to appear as a dark spot. studyraid.com

Sample Preparation and Derivatization Strategies for Analysis

While "Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-" may be analyzed directly in many cases, certain analytical methods, particularly GC-MS, can benefit from derivatization. This process involves chemically modifying the analyte to improve its analytical properties, such as volatility, thermal stability, or detectability. researchgate.netmdpi.com

Silylation is one of the most common derivatization methods for GC analysis, especially for compounds containing active hydrogen atoms (e.g., in -OH, -NH2, or -COOH groups). researchgate.net The process replaces these active hydrogens with a less polar and more thermally stable trimethylsilyl (B98337) (TMS) group. mdpi.com

While "Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-" itself lacks these functional groups, silylation is highly relevant when analyzing its potential precursors or metabolites that may possess hydroxyl groups. For instance, if a synthetic route involved a demethylated intermediate, silylation would be essential for its analysis by GC-MS. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.comresearchgate.net

| Reagent Abbreviation | Full Chemical Name | Primary Target Functional Groups |

|---|---|---|

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | -OH, -COOH, -NH2, -SH |

| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | -OH, -COOH, -NH2, -SH |

| TMCS | Trimethylchlorosilane | Used as a catalyst with other silylating agents |

Acylation and alkylation are alternative derivatization strategies that also target active hydrogens. researchgate.net Acylation involves the introduction of an acyl group (e.g., acetyl or trifluoroacetyl), while alkylation introduces an alkyl group (e.g., methyl or ethyl). nih.govnih.gov These methods can reduce compound polarity, prevent unwanted interactions in the GC system, and improve peak shape and volatility.

Similar to silylation, these techniques would be applied not to "Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-" directly, but to related compounds within a research context that contain reactive functional groups. For example, if analyzing a mixture containing a related phenolic compound, acylation could be used to cap the hydroxyl group, making it suitable for GC analysis and preventing thermal degradation.

Advanced Detection Methods (e.g., hyphenated techniques, electrochemical detection)

Advanced detection methods are critical for the sensitive and selective analysis of "Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-". These techniques often involve the coupling of a separation method with a sophisticated detection system, known as hyphenated techniques, or employ principles of electrochemistry for detection.

Hyphenated Techniques:

Hyphenated techniques are powerful tools that combine the separation power of chromatography with the identification capabilities of spectrometry. For the analysis of substituted acetophenones like "Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-", Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most relevant and widely used methods.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. "Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-" can be separated from other components in a mixture by GC and subsequently identified based on its mass spectrum. The mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for unambiguous identification. Data for the closely related compound "Ethanone, 1-(3,4-dimethoxyphenyl)-" is available in the NIST WebBook, which includes mass spectrum and gas chromatography information, suggesting the applicability of this method.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be applied to a wider range of compounds, including those that are not sufficiently volatile for GC. Reversed-phase High-Performance Liquid Chromatography (HPLC) is a common separation method for aromatic ketones. The separated "Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-" can then be detected by a mass spectrometer, which provides high sensitivity and selectivity. This is particularly useful for identifying and quantifying the compound in complex matrices.

A summary of typical hyphenated techniques applicable to "Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-" is presented in the table below.

| Technique | Separation Principle | Detection Principle | Information Obtained |

| GC-MS | Partitioning between a stationary phase and a mobile gas phase based on volatility and polarity. | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular weight and fragmentation pattern for structural elucidation. |

| LC-MS | Partitioning between a stationary phase and a liquid mobile phase based on polarity. | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular weight and structural information, suitable for a broader range of compounds. |

Electrochemical Detection:

Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of electroactive compounds. The molecular structure of "Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-", containing a substituted aromatic ring and a ketone group, suggests it is susceptible to electrochemical oxidation or reduction.

Voltammetric techniques, such as cyclic voltammetry or differential pulse voltammetry, can be employed to study the electrochemical behavior of this compound. A study on the voltammetric oxidation of various acetophenone derivatives demonstrated that the acetyl group and the substituted benzene (B151609) ring are electroactive moieties. academie-sciences.fr The oxidation peak potentials and currents can be correlated with the concentration of the analyte. For phenolic ketones, voltammetric sensors, often using modified electrodes (e.g., with carbon nanotubes), have been developed to enhance sensitivity and selectivity. mdpi.comresearchgate.netmdpi.com While a specific electrochemical sensor for "Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-" has not been detailed in the available literature, the principles applied to similar phenolic and ketonic compounds could be adapted for its detection. The development of such a sensor would involve optimizing parameters like the working electrode material, supporting electrolyte, and pH to achieve the desired analytical performance.

Quality Control and Purity Assessment in Research Batches

Ensuring the quality and purity of research chemicals is paramount for the validity of scientific research. For "Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-" used in research contexts, a comprehensive quality control program is necessary to identify and quantify the main component and any potential impurities.

Purity Specification:

For research purposes, a generally accepted purity standard for chemical compounds is ≥95%. acs.orgchemicals.co.uklabmanager.combulkchemicals2go.com This ensures that the observed effects in a study are attributable to the compound of interest and not to impurities. The purity level should be determined by appropriate analytical methods.

Analytical Techniques for Purity Assessment:

Several analytical techniques can be employed for the purity assessment of "Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-".

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a cornerstone technique for purity assessment. africanjournalofbiomedicalresearch.com A high-purity reference standard of "Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-" is used to develop a chromatographic method that separates the main peak from any impurity peaks. The relative peak areas can be used to calculate the percentage purity. The choice of stationary phase (e.g., C18) and mobile phase is critical for achieving optimal separation.

Gas Chromatography (GC): For volatile impurities, GC with a flame ionization detector (FID) is a suitable method. Similar to HPLC, the peak area percentage of the main component relative to the total peak area provides a measure of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be a powerful tool for determining purity without the need for a specific reference standard of the analyte. By using an internal standard with a known concentration, the absolute purity of "Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-" can be determined. ¹H NMR and ¹³C NMR are also used to confirm the structure of the compound and to identify any structural isomers or related impurities.

Mass Spectrometry (MS): Coupled with a chromatographic inlet (GC-MS or LC-MS), mass spectrometry is invaluable for the identification of unknown impurities. lcms.czmedwinpublishers.comijpsr.com By analyzing the mass spectra of impurity peaks, their molecular weights and fragmentation patterns can be determined, aiding in their structural elucidation.

Impurity Profiling:

Impurity profiling is the identification and quantification of all potential impurities in a research batch. africanjournalofbiomedicalresearch.commedwinpublishers.comijpsr.com For "Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-", potential impurities could arise from the synthesis process (e.g., starting materials, reagents, by-products) or from degradation of the compound over time. A study on the synthesis and characterization of impurities of the related compound acetovanillone (B370764) (1-(4-hydroxy-3-methoxyphenyl)ethanone) revealed isomeric and process-related impurities. researchgate.netasianpubs.org This suggests that for "Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-", potential impurities could include positional isomers or compounds with variations in the substituent groups.

A summary of analytical methods for quality control is provided in the table below.

| Analytical Method | Purpose | Key Parameters |

| HPLC-UV | Purity determination, quantification of impurities. | Peak area percentage, resolution, retention time. |

| GC-FID | Purity determination, analysis of volatile impurities. | Peak area percentage, retention time. |

| NMR | Structural confirmation, purity determination (qNMR). | Chemical shifts, integration, signal-to-noise ratio. |

| LC-MS / GC-MS | Identification and characterization of impurities. | Mass-to-charge ratio, fragmentation pattern. |

Mechanistic Investigations of Biological Activities of Ethanone, 1 3,4 Dimethoxy 5 Methylphenyl and Its Analogs in Vitro/preclinical Focus

In Vitro Enzyme Inhibition Studies

No studies were found that specifically investigated the enzyme inhibition properties of Ethanone (B97240), 1-(3,4-dimethoxy-5-methylphenyl)-.

Specific Enzyme Targets and Inhibition Kinetics (e.g., DNA gyrase, acetylcholinesterase)

There is no available data on the specific enzyme targets of Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)-, nor have any inhibition kinetics, such as IC50 or Ki values, been reported for this compound against enzymes like DNA gyrase or acetylcholinesterase.

Reversible and Irreversible Inhibition Mechanisms

Without enzyme inhibition data, the nature of any potential inhibition (reversible or irreversible) by Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)- remains unknown.

Receptor Binding Assays and Ligand-Target Interactions

No receptor binding assays have been published that characterize the interaction of Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)- with any biological receptors.

Agonist and Antagonist Profiling

The agonist or antagonist activity of Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)- at any receptor is currently uncharacterized in the scientific literature.

Allosteric Modulation Studies

There are no published studies investigating potential allosteric modulatory effects of Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)- on any receptor.

Cellular Assays (Mechanistic, Non-Clinical Efficacy)

No mechanistic cellular assays or non-clinical efficacy studies for Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)- have been reported in the available literature.

Cell Viability and Cytotoxicity in Specific Cell Lines (e.g., cancer cell lines, microbial strains)

The cytotoxic potential of ethanone analogs has been evaluated across various human cancer cell lines, demonstrating significant effects on cell viability. A notable analog, 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE), isolated from Phaleria macrocarpa fruits, has shown considerable cytotoxic activity. nih.gov In vitro studies using the MTT cell proliferation assay revealed that DMHE exerts dose- and time-dependent cytotoxic effects on several cancer cell lines. nih.govresearchgate.net

Specifically, DMHE was highly effective against the HT-29 human colon adenocarcinoma cell line, with IC50 values of 38.8 µg/mL, 17.2 µg/mL, and 25.3 µg/mL at 24, 48, and 72 hours, respectively. nih.gov It also showed potent activity against the MCF-7 breast cancer cell line (IC50 values of 80.1, 48.3, and 25.0 µg/mL at 24, 48, and 72 hours) and the A549 lung cancer cell line (IC50 values of 45.0, 37.5, and 31.8 µg/mL at 24, 48, and 72 hours). nih.gov Crucially, the compound showed significantly less impact on the normal human fibroblast cell line, MRC-5, particularly after 72 hours of incubation, suggesting a degree of selectivity for cancer cells. nih.gov

Another analog, 4-hydroxy-3-(3-methyl-2-butenyl) acetophenone (B1666503), has also been identified for its antitumor activity in breast cancer cell lines. researchgate.net Furthermore, synthetic analogs such as certain 3,4-diaryl-2(5H)-furanone derivatives have exhibited potent cytotoxic activities, with ED50 values below 20 nM in several tested cancer cell lines. nih.gov

| Compound | Cell Line | Cancer Type | Time (hours) | IC50 (µg/mL) |

|---|---|---|---|---|

| 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) nih.gov | HT-29 | Colon Adenocarcinoma | 24 | 38.8 ± 1.64 |

| 48 | 17.2 ± 2.29 | |||

| 72 | 25.3 ± 0.99 | |||

| MCF-7 | Breast Cancer | 24 | 80.1 ± 2.3 | |

| 48 | 48.3 ± 1.43 | |||

| 72 | 25.0 ± 2.65 | |||

| A549 | Lung Cancer | 24 | 45.0 ± 2.21 | |

| 48 | 37.5 ± 2.66 | |||

| 72 | 31.8 ± 1.69 | |||

| 4-hydroxy-3-(3-methyl-2-butenyl) acetophenone researchgate.net | Reported to have significant antitumor activity in breast cancer cell lines. |

Apoptosis Induction Pathways and Cell Cycle Modulation

Investigations into the mechanisms underlying the cytotoxic effects of ethanone analogs point towards the induction of apoptosis and modulation of the cell cycle. Treatment of HT-29 colon cancer cells with DMHE led to distinct morphological changes characteristic of apoptosis, including cell shrinkage, membrane blebbing, chromatin condensation, and nuclear fragmentation. nih.govresearchgate.net

Similarly, other synthetic chalcone (B49325) analogs have been reported to induce apoptosis. For instance, (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was found to inhibit prostate cancer cell growth through caspase-dependent apoptosis and p53-mediated cell cycle arrest. researchgate.net

Antimicrobial Mechanisms (e.g., DNA gyrase inhibition)

Bacterial DNA gyrase, an essential type IIA DNA topoisomerase, is a well-validated target for the development of new antibiotics. nih.gov The antimicrobial activity of ethanone analogs has been linked to the inhibition of this crucial enzyme. Molecular docking studies on the analog, Ethanone 1-(2-hydroxy-5-methyl phenyl), predicted its ability to bind to the DNA gyrase of Staphylococcus aureus. bohrium.com

DNA gyrase plays a critical role in bacterial DNA replication, and its inhibition leads to cell death. nih.gov The mechanism of many antibiotics, such as fluoroquinolones, involves targeting this enzyme. nih.gov Research on other natural product derivatives, such as clorobiocin, has shown that specific structural features are optimized for tight binding to the B subunit of DNA gyrase, thereby inhibiting its function. nih.gov The benzoyl moiety and other groups on these molecules contribute to binding affinity through hydrophobic interactions within the enzyme's active site. nih.gov This suggests that ethanone-based compounds may exert their antimicrobial effects by competitively inhibiting the ATPase activity of DNA gyrase, a mechanism observed in other potent inhibitors like digallic acid. nih.gov

Molecular Docking and Chemoinformatic Predictions of Biological Activity

Binding Site Analysis and Interaction Energies

Molecular docking simulations have been employed to predict and analyze the binding interactions between ethanone analogs and their biological targets at a molecular level. These computational studies provide insights into the binding affinities and potential mechanisms of action.

For the analog Ethanone 1-(2-hydroxy-5-methyl phenyl), docking studies against several key proteins from Staphylococcus aureus predicted favorable binding affinities. bohrium.comresearchgate.net The calculated binding energy for its interaction with DNA gyrase (PDB ID: 3U2D) was -5.9 kcal/mol. bohrium.com The same compound also showed promising binding affinities with other microbial targets, including Dehydrosqualene synthase (CrtM) and Dihydrofolate reductase (DHFR), with binding energies of -6.8 kcal/mol and -6.4 kcal/mol, respectively. bohrium.comresearchgate.net These in silico results highlight the potential of this ethanone scaffold to interact with multiple microbial protein targets.

| Compound | Target Protein (PDB ID) | Organism | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Ethanone 1-(2-hydroxy-5-methyl phenyl) bohrium.com | Staphylococcus aureus sortase-A (1T2P) | Staphylococcus aureus | -6.2 |

| Clumping factor A (ClfA) (1N67) | -6.3 | ||

| DNA gyrase (3U2D) | -5.9 | ||

| Dihydrofolate reductase (DHFR) (2W9S) | -6.4 | ||

| Undecaprenyl diphosphate (B83284) synthase (UPPS) (4H8E) | -5.3 | ||

| Dehydrosqualene synthase (CrtM) (2ZCO) | -6.8 |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that a molecule must possess to bind to a specific biological target. nih.govnih.gov This model can then be used as a 3D query to screen large chemical databases for novel compounds with the potential for similar biological activity, a process known as virtual screening. nih.govsemanticscholar.org

While specific pharmacophore models for Ethanone, 1-(3,4-dimethoxy-5-methylphenyl)- are not extensively documented, this approach is highly relevant for the discovery and optimization of its analogs. semanticscholar.org By generating a pharmacophore model based on known active compounds or the binding site of a target protein, researchers can identify new molecular scaffolds that fit the required steric and electronic features for activity. nih.govsemanticscholar.org The hits from virtual screening are typically subjected to further filtering, such as applying Lipinski's rule of five for drug-likeness, and then prioritized for experimental testing through molecular docking simulations. nih.gov This in silico workflow accelerates the identification of lead compounds for drug development. semanticscholar.orgresearchgate.net

In Vitro Antioxidant and Radical Scavenging Mechanisms